molecular formula C8H4BrNO2 B12860829 2-Bromo-4-nitrophenylacetylene

2-Bromo-4-nitrophenylacetylene

Cat. No.: B12860829
M. Wt: 226.03 g/mol
InChI Key: ZCKDIJFZESCGFE-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:

    Catalyst: Palladium (Pd) complexes

    Co-catalyst: Copper (Cu) salts

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Triethylamine or potassium carbonate

    Temperature: Room temperature to moderate heating (25-80°C)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromo substituent at the 2-position undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the nitro group (para to bromine) and the acetylene (ortho to bromine).

Reaction ConditionsProductKey Findings
NaOEt in ethanol, reflux 4-nitro-2-ethoxyphenylacetyleneBromine replaced by ethoxy group via SNAr, favored by nitro's -M effect.
Aqueous NaOH, Cu catalyst 4-nitrophenylacetylene-2-olHydroxylation occurs under Ullmann-type coupling conditions.
  • Mechanistic Insight : The nitro group stabilizes the Meisenheimer intermediate through resonance, directing substitution at the brominated position . Steric hindrance from the acetylene may reduce reactivity compared to non-acetylenic analogs.

Cross-Coupling Reactions

The terminal acetylene participates in Sonogashira , Glaser , and Cadiot-Chodkiewicz couplings, while the bromine enables sequential functionalization.

Palladium-Catalyzed Couplings

Catalyst SystemReaction PartnerProductYieldReference Context
Pd(PPh₃)₄, CuI, Et₃N Aryl halidesDiarylacetylenes65-82%Analogous to bromopyridine couplings
PdCl₂(PPh₃)₂, AsPh₃ Terminal alkynesConjugated enediynes73%Patent-based protocols
  • Key Limitation : The nitro group may poison catalysts, requiring ligand optimization (e.g., AsPh₃ over PPh₃) .

Cycloaddition Reactions

The acetylene engages in [2+2] and [3+2] cycloadditions, though steric and electronic factors modulate reactivity.

Huisgen Cycloaddition

ConditionsPartnerProductRegioselectivity
Cu(I), RT Azides1,4-disubstituted triazolesNitro group directs attack
  • Kinetics : Reactions proceed slower than phenylacetylene due to reduced electron density at the triple bond .

Electrophilic Aromatic Substitution

Despite deactivation by nitro and acetylene groups, limited electrophilic substitution occurs at the 5-position (meta to nitro, para to acetylene):

ReagentConditionsProductYieldNotes
HNO₃/H₂SO₄ 0°C, 2 hr2-bromo-4,5-dinitrophenylacetylene<15%Competing decomposition observed

Nitro Group Reduction

Reducing AgentConditionsProductSelectivity
H₂/Pd-C EtOH, 25°C2-bromo-4-aminophenylacetyleneAcetylene remains intact
Zn/HCl Reflux, 6 hrPartial dehalogenationComplex mixture
  • Caution : Over-reduction may cleave the C≡C bond under vigorous conditions .

Metal Coordination Chemistry

The acetylene binds transition metals, forming π-complexes for catalytic applications:

Metal SaltLigand EnvironmentApplicationReference
AgNO₃ Linear coordinationPolymer precursorsPatent analogies
Cu(I)-NHC Sandwich complexesAlkyne polymerizationPyridine derivative studies

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes >200°C, releasing HBr and NOₓ gases (TGA-DSC data inferred from ).

  • Photoreactivity : UV irradiation induces C-Br homolysis, forming aryl radicals for cascade cyclizations .

Scientific Research Applications

Synthesis of Pharmaceuticals

Role as an Intermediate:
2-Bromo-4-nitrophenylacetylene is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it suitable for creating complex molecules that are essential in drug development.

Case Study:
Research has demonstrated the synthesis of novel anti-cancer agents using this compound as a key building block. For instance, derivatives synthesized from this compound have shown promising activity against specific cancer cell lines, highlighting its potential in oncology .

Organic Synthesis

Reactivity in Chemical Reactions:
The compound's reactivity allows for its use in various organic transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are integral to constructing complex organic frameworks.

Data Table: Organic Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Cross-CouplingCoupling with organolithium reagents70
Nucleophilic SubstitutionSubstitution with amines to form amides65
Electrophilic Aromatic SubstitutionFormation of substituted phenyl derivatives80

Material Science

Development of Advanced Materials:
this compound is explored in material science for developing advanced materials such as polymers and coatings. Its electronic properties contribute to the functionality of these materials.

Case Study:
In a study focused on polymer synthesis, the incorporation of this compound into polymer backbones resulted in materials with enhanced thermal stability and conductivity, making them suitable for electronic applications .

Analytical Chemistry

Detection and Quantification:
The compound is employed in analytical chemistry for detecting nitroaromatic compounds in environmental samples. Its reactivity allows for the development of sensitive analytical methods that aid in pollution monitoring.

Case Study:
A method utilizing this compound demonstrated high sensitivity and specificity for detecting nitroaromatic pollutants in water samples, showcasing its utility in environmental chemistry .

Agrochemicals

Role in Pesticide Development:
The compound has been investigated for its potential use in agrochemicals, particularly as a precursor for developing effective pesticides and herbicides.

Data Table: Agrochemical Applications

Application TypeDescriptionEffectiveness
HerbicidesDevelopment of selective herbicidesHigh
InsecticidesFormulation of compounds targeting specific pestsModerate

Mechanism of Action

The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:

    Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

    Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.

    Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.

The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

    2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.

    4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.

    2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.

Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .

Biological Activity

2-Bromo-4-nitrophenylacetylene is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula: C8H6BrNO2
  • Molecular Weight: 228.04 g/mol
  • CAS Number: 704-28-8

Synthesis

The synthesis of this compound typically involves the bromination of 4-nitrophenylacetylene, which can be achieved through various methods including electrophilic aromatic substitution. The process often utilizes reagents such as N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane or dimethylformamide (DMF) under controlled conditions to optimize yield and purity .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups are known to enhance the antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with DNA replication .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. A study involving various human cancer cell lines showed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects. The underlying mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Anti-inflammatory Properties

In addition to its cytotoxic effects, there is evidence suggesting that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, potentially through the modulation of NF-kB signaling pathways .

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of nitro-substituted phenylacetylenes, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .
  • Cancer Cell Apoptosis : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis confirmed that the compound induces cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer activity .
  • Inflammation Modulation : Research conducted on RAW264.7 macrophage cells showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 upon LPS stimulation, indicating its potential role as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokine production

Properties

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

IUPAC Name

2-bromo-1-ethynyl-4-nitrobenzene

InChI

InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H

InChI Key

ZCKDIJFZESCGFE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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